molecular formula C12H17FN2 B7844121 N*1*-Cyclopropyl-N*1*-(4-fluoro-benzyl)-ethane-1,2-diamine

N*1*-Cyclopropyl-N*1*-(4-fluoro-benzyl)-ethane-1,2-diamine

Cat. No.: B7844121
M. Wt: 208.27 g/mol
InChI Key: UYUCBMCZFQTOBJ-UHFFFAOYSA-N
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Description

N¹-Cyclopropyl-N¹-(4-fluoro-benzyl)-ethane-1,2-diamine is a substituted ethylenediamine derivative featuring a cyclopropyl group and a 4-fluoro-benzyl moiety attached to the same nitrogen atom.

Properties

IUPAC Name

N'-cyclopropyl-N'-[(4-fluorophenyl)methyl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2/c13-11-3-1-10(2-4-11)9-15(8-7-14)12-5-6-12/h1-4,12H,5-9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUCBMCZFQTOBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCN)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N*1*-Cyclopropyl-N*1*-(4-fluoro-benzyl)-ethane-1,2-diamine typically involves the reaction of cyclopropylamine with 4-fluorobenzyl chloride under basic conditions to form the intermediate N1-(4-fluorobenzyl)cyclopropylamine. This intermediate is then reacted with ethylene diamine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N*1*-Cyclopropyl-N*1*-(4-fluoro-benzyl)-ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of this compound oxide.

    Reduction: Formation of this compound hydride.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N*1*-Cyclopropyl-N*1*-(4-fluoro-benzyl)-ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N*1*-Cyclopropyl-N*1*-(4-fluoro-benzyl)-ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound is compared to analogs with variations in the benzyl substituent (halogen type/position, heterocycles) and nitrogen substituents. Key examples include:

Compound Name Substituent(s) on Benzyl Molecular Formula Molecular Weight (g/mol) Purity (%) Key References
N¹-Cyclopropyl-N¹-(4-fluoro-benzyl)-ethane-1,2-diamine 4-Fluoro C₁₂H₁₇FN₂ 208.28 (estimated) ≥95%
N¹-Cyclopropyl-N¹-(3-fluoro-benzyl)-ethane-1,2-diamine 3-Fluoro C₁₂H₁₇FN₂ 208.28 96%
N¹-Cyclopropyl-N¹-(2-iodo-benzyl)-ethane-1,2-diamine 2-Iodo C₁₂H₁₇IN₂ 316.18 ≥95%
N¹-Cyclopropyl-N¹-(2,5-dichloro-benzyl)-ethane-1,2-diamine 2,5-Dichloro C₁₂H₁₅Cl₂N₂ 259.17 N/A
N¹-Cyclopropyl-N¹-(3-methyl-benzyl)-ethane-1,2-diamine 3-Methyl C₁₃H₂₀N₂ 204.31 N/A
N¹-Cyclopropyl-N¹-(pyrazin-2-ylmethyl)-ethane-1,2-diamine Pyrazine heterocycle C₁₀H₁₆N₄ 192.26 (estimated) N/A

Key Findings and Trends

Substituent Effects on Molecular Weight and Polarity :

  • Halogenated analogs (e.g., 2-iodo, 4-fluoro) exhibit higher molecular weights due to the atomic mass of halogens. The 2-iodo derivative (316.18 g/mol) is significantly heavier than the 4-fluoro analog (208.28 g/mol) .
  • Methyl or heterocyclic substituents (e.g., pyrazine) reduce molecular weight and may enhance lipophilicity, as seen in the 3-methyl analog (204.31 g/mol) .

Synthetic Accessibility :

  • Reductive alkylation of ethylenediamine with substituted benzaldehydes is a common synthesis route for this class, as demonstrated in the preparation of piperazine-2,3-dione derivatives .

Biological Relevance :

  • While direct data for the 4-fluoro derivative are lacking, structurally related 1,4-disubstituted piperazine-2,3-diones (synthesized from similar diamines) showed promising anthelmintic activity against Enterobius vermicularis and Fasciola hepatica .

Stability and Commercial Availability :

  • The 4-fluoro-benzyl derivative is listed as discontinued, limiting its practical use compared to available analogs like the 3-fluoro and 3-methyl variants .

Biological Activity

N¹-Cyclopropyl-N¹-(4-fluoro-benzyl)-ethane-1,2-diamine is a synthetic compound with potential biological activity due to its unique molecular structure, which features a cyclopropyl group and a 4-fluorobenzyl moiety. The compound has garnered interest in medicinal chemistry for its possible applications in pharmacology and therapeutic contexts.

  • Molecular Formula : C₁₂H₁₇FN₂
  • Molecular Weight : 208.28 g/mol
  • CAS Number : 1181593-10-1

The presence of two amine groups in its structure enhances its reactivity and potential interactions with biological targets.

The biological activity of N¹-Cyclopropyl-N¹-(4-fluoro-benzyl)-ethane-1,2-diamine is hypothesized to involve several mechanisms:

  • Receptor Interaction : The compound may act as a ligand for various receptors, modulating their activity through binding interactions.
  • Ion Channel Modulation : Similar compounds have shown potential in influencing ion channels, particularly KCNQ channels, which are crucial for neuronal excitability .
  • Enzyme Inhibition : The amine groups may participate in hydrogen bonding with active site residues of enzymes, leading to inhibition or modulation of enzymatic activity.

Biological Activity Studies

Research into the biological activity of N¹-Cyclopropyl-N¹-(4-fluoro-benzyl)-ethane-1,2-diamine is still ongoing. However, studies on structurally similar compounds provide insights into its potential effects:

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameActivity TypeKey Findings
N¹-Cyclopropyl-N¹-(2-fluoro-benzyl)-ethane-1,2-diamineKCNQ2 OpenerDemonstrated significant neuronal hyperexcitability reduction .
N-(4-Fluorobenzyl)-1-methylpiperidin-4-amineReceptor ModulationExhibited selective binding affinity to dopamine receptors.
(S)-N-[1-(4-Cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-ethyl]-3-(2-fluoro-phenyl)-acrylamideKCNQ Channel OpenerPotent efficacy in reducing hyperexcitability in rat models .

Future Directions

Further research is required to elucidate the specific biological mechanisms and therapeutic potential of N¹-Cyclopropyl-N¹-(4-fluoro-benzyl)-ethane-1,2-diamine. This includes:

  • In Vitro and In Vivo Studies : Conducting detailed pharmacological studies to assess efficacy and safety profiles.
  • Structure-Activity Relationship (SAR) Analysis : Investigating how variations in the molecular structure impact biological activity.
  • Clinical Trials : If preclinical studies show promise, moving towards clinical trials to evaluate therapeutic applications.

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